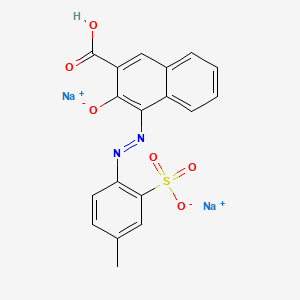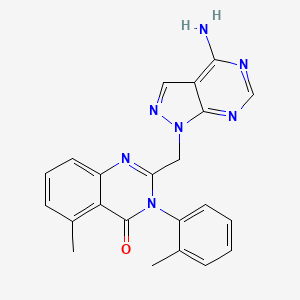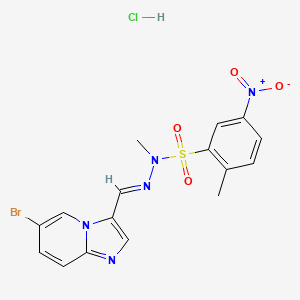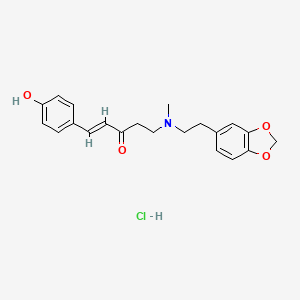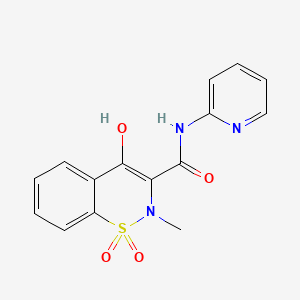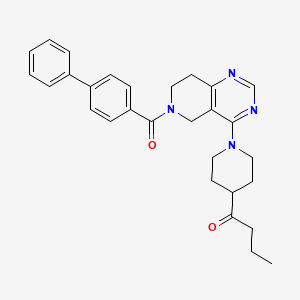
Pradigastat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
LCQ908 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Es hat sich bei der Behandlung von Stoffwechselerkrankungen wie Fettleibigkeit und Typ-2-Diabetes gezeigt, indem es DGAT1 hemmt und den Triglyceridspiegel senkt. Darüber hinaus wurde LCQ908 auf seine Auswirkungen auf Störungen des Lipidstoffwechsels untersucht, einschließlich des familiären Chylomikronämie-Syndroms. Klinische Studien haben seine Wirksamkeit bei der Senkung der Triglyceride und der Verbesserung der metabolischen Parameter bei Patienten gezeigt .
Wirkmechanismus
LCQ908 entfaltet seine Wirkung durch Hemmung der Aktivität von DGAT1, einem Enzym, das an der Triglyceridsynthese beteiligt ist. Durch die Blockierung von DGAT1 reduziert LCQ908 die Bildung von Triglyceriden, was zu einer verringerten Lipidansammlung in Geweben führt. Dieser Wirkmechanismus macht LCQ908 zu einem wertvollen Therapeutikum für die Behandlung von Stoffwechselerkrankungen, die mit erhöhten Triglyceridspiegeln verbunden sind .
Wirkmechanismus
Safety and Hazards
Pradigastat is associated with mild, transient gastrointestinal adverse events . It has low drug-drug interaction potential, exhibiting no interaction with atazanavir, probenecid, rosuvastatin, digoxin, warfarin, or oral contraceptives . It does not induce photosensitivity in humans at the highest clinical dose of 40 mg .
Zukünftige Richtungen
Pradigastat has been evaluated in a number of clinical trials involving healthy volunteers, and involving patients with FCS and other metabolic conditions . Anji Pharma has completed enrollment in its Phase 2 proof of concept study of this compound in patients with chronic idiopathic constipation . The results of these trials will provide more insights into the efficacy, safety, and tolerability of this compound .
Vorbereitungsmethoden
LCQ908 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die spezifische Reagenzien und Bedingungen umfassen. Der Syntheseweg umfasst typischerweise die Bildung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die industrielle Produktion von LCQ908 beinhaltet die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird oft in fester Form hergestellt und kann für die weitere Verwendung in Lösungsmitteln wie Dimethylsulfoxid (DMSO) gelöst werden .
Analyse Chemischer Reaktionen
LCQ908 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von LCQ908 zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Vergleich Mit ähnlichen Verbindungen
LCQ908 ist unter den DGAT1-Inhibitoren aufgrund seiner hohen Potenz und Selektivität einzigartig. Ähnliche Verbindungen umfassen andere DGAT1-Inhibitoren wie 4a und Yhhu2407. Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, können sich jedoch in ihrer chemischen Struktur, Potenz und pharmakokinetischen Eigenschaften unterscheiden. LCQ908 zeichnet sich durch seine orale Bioverfügbarkeit und Wirksamkeit im klinischen Umfeld aus .
Referenzen
Eigenschaften
IUPAC Name |
2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXALXAKNHIROPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026085 | |
| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956136-95-1, 956136-98-4 | |
| Record name | Pradigastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956136951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pradigastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium 2-((trans)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRADIGASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U23G6VNUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

